N-2-biphenylyl-2-(3-chlorophenoxy)propanamide
Overview
Description
N-2-biphenylyl-2-(3-chlorophenoxy)propanamide, commonly known as clofibrate, is a synthetic lipid-lowering drug. It belongs to the class of fibrates, which are used to treat hyperlipidemia. Clofibrate was first introduced in the 1960s and was widely used until the 1980s when it was replaced by other lipid-lowering drugs. However, clofibrate is still used in scientific research to study its mechanism of action and its effects on lipid metabolism.
Mechanism of Action
The mechanism of action of clofibrate involves the activation of peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a transcription factor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα by clofibrate leads to increased fatty acid oxidation and decreased triglyceride synthesis in the liver.
Biochemical and Physiological Effects:
Clofibrate has been shown to have several biochemical and physiological effects. It increases the activity of lipoprotein lipase, an enzyme that hydrolyzes triglycerides in plasma. This leads to increased clearance of triglyceride-rich lipoproteins from the circulation. Clofibrate also increases the activity of hepatic fatty acid oxidation enzymes, which leads to decreased hepatic triglyceride synthesis. Additionally, clofibrate increases the expression of genes involved in HDL metabolism, which leads to increased HDL cholesterol levels.
Advantages and Limitations for Lab Experiments
Clofibrate is widely used in scientific research to study its effects on lipid metabolism. It is a well-established model for studying the regulation of lipid metabolism by PPARα. However, clofibrate has several limitations. It is a synthetic drug that may not accurately model the effects of endogenous ligands for PPARα. Additionally, clofibrate has been shown to have off-target effects on other nuclear receptors, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on clofibrate. One area of interest is the development of novel PPARα agonists that have fewer off-target effects than clofibrate. Another area of interest is the study of the effects of clofibrate on other metabolic pathways, such as glucose metabolism. Finally, the role of clofibrate in the prevention and treatment of cardiovascular disease remains an active area of research.
Scientific Research Applications
Clofibrate has been extensively studied for its effects on lipid metabolism. It is known to lower plasma triglycerides and increase high-density lipoprotein (HDL) cholesterol levels. Clofibrate has also been shown to reduce the risk of coronary heart disease in patients with hyperlipidemia.
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-phenylphenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c1-15(25-18-11-7-10-17(22)14-18)21(24)23-20-13-6-5-12-19(20)16-8-3-2-4-9-16/h2-15H,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQZJGDTPPJUNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)OC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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